molecular formula C12H14N2O B11894851 4-Ethoxy-2-methylquinolin-6-amine CAS No. 657391-67-8

4-Ethoxy-2-methylquinolin-6-amine

Cat. No.: B11894851
CAS No.: 657391-67-8
M. Wt: 202.25 g/mol
InChI Key: XMYRAKYETFBGIT-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylquinolin-6-amine is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of an ethoxy group at the 4th position, a methyl group at the 2nd position, and an amine group at the 6th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methylquinolin-6-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functional group modifications . The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale cyclization reactions using readily available starting materials. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are also employed to introduce specific functional groups .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methylquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .

Scientific Research Applications

4-Ethoxy-2-methylquinolin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methylquinolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The exact molecular pathways depend on the specific biological context and the nature of the substituents on the quinoline ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2-methylquinolin-6-amine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

657391-67-8

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-ethoxy-2-methylquinolin-6-amine

InChI

InChI=1S/C12H14N2O/c1-3-15-12-6-8(2)14-11-5-4-9(13)7-10(11)12/h4-7H,3,13H2,1-2H3

InChI Key

XMYRAKYETFBGIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=C(C=CC2=NC(=C1)C)N

Origin of Product

United States

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